Physicochemical properties of 2,4,6-Trimethyl-1,3-benzenedimethanethiol
Physicochemical properties of 2,4,6-Trimethyl-1,3-benzenedimethanethiol
An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trimethyl-1,3-benzenedimethanethiol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, and synthetic methodologies for 2,4,6-trimethyl-1,3-benzenedimethanethiol. As direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related structural analogs, particularly 1,3-benzenedimethanethiol, and combines it with established principles of organic chemistry to provide reliable predictions and expert insights. The guide is intended for researchers, chemists, and drug development professionals, offering foundational knowledge for the handling, characterization, and application of this compound. Sections include detailed structural and property analyses, predicted spectroscopic data, a robust synthetic protocol, and essential safety information, all supported by authoritative references.
Introduction: Context and Scientific Significance
Thiols, or mercaptans, are a pivotal class of organosulfur compounds characterized by the sulfhydryl (-SH) functional group. Their unique reactivity, including their acidity, nucleophilicity, and propensity for oxidation to form disulfides, makes them indispensable in various scientific domains. In pharmaceutical development, thiols are integral to cysteine-containing peptides and proteins and are often employed as antioxidants or as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Aromatic dithiols, such as benzenedimethanethiols, offer a rigid scaffold that positions two reactive thiol groups in a defined spatial orientation. This structural feature is leveraged in coordination chemistry, the development of self-assembled monolayers (SAMs) on metal surfaces, and as potent scavengers in chemical reactions like peptide synthesis.[1][2]
The subject of this guide, 2,4,6-trimethyl-1,3-benzenedimethanethiol, is a specialized derivative. The introduction of three methyl groups onto the benzene ring is expected to significantly modulate its physicochemical properties compared to its unsubstituted parent, 1,3-benzenedimethanethiol. These modifications can influence solubility, reactivity, steric hindrance, and electronic properties, making a detailed examination essential for its potential application in advanced materials and drug discovery.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical compound is to establish its precise identity and structure.
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IUPAC Name: (2,4,6-Trimethyl-1,3-phenylene)dimethanethiol
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Common Synonyms: 2,4,6-Trimethyl-m-xylylenedithiol; 1,3-Bis(mercaptomethyl)-2,4,6-trimethylbenzene
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Molecular Formula: C₁₁H₁₆S₂
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Molecular Weight: 212.37 g/mol
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CAS Number: Not assigned in the public domain.
Figure 2: Proposed synthetic workflow for 2,4,6-trimethyl-1,3-benzenedimethanethiol.
Step-by-Step Synthesis Methodology
Expert Rationale: This two-step, one-pot synthesis is efficient. Thiourea serves as an odorless and stable sulfur nucleophile that attacks the benzylic chlorides. The resulting isothiouronium salt is stable and easily hydrolyzed under basic conditions to yield the thiolate, which is then protonated in the acidic workup. An inert atmosphere is critical during and after hydrolysis to prevent the highly reactive thiols from oxidizing to disulfides.
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Step 1: Formation of the Isothiouronium Salt
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To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 1,3-bis(chloromethyl)-2,4,6-trimethylbenzene (1.0 eq), thiourea (2.2 eq), and deionized water.
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Heat the mixture to reflux under a nitrogen atmosphere for 2.5 hours. The mixture should become homogeneous.
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Cool the reaction to room temperature.
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Step 2: Hydrolysis and Neutralization
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Under a steady stream of nitrogen, carefully add a 50% aqueous solution of sodium hydroxide (4.0 eq).
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Heat the mixture at 70°C for 2 hours to ensure complete hydrolysis.
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Cool the reaction vessel in an ice bath to below 40°C.
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Slowly add hydrochloric acid until the pH of the solution reaches 2. A white emulsion or precipitate of the product should form.
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Step 3: Extraction and Purification
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Transfer the mixture to a separatory funnel and extract with toluene (3 x volume of water).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the toluene under reduced pressure.
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The resulting crude oil should be purified by vacuum distillation to yield the final product.
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Analytical Characterization Workflow
To ensure the identity and purity of the synthesized compound, a systematic analytical workflow is required.
Figure 3: Self-validating workflow for product characterization.
Reactivity and Potential Applications
The dual thiol functionality and substituted aromatic core suggest several areas of application:
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Scavengers in Peptide Synthesis: Aromatic thiols are effective at scavenging carbocations that can otherwise lead to side reactions during the cleavage of peptides from solid-phase resins. [1]The steric bulk from the methyl groups on 2,4,6-trimethyl-1,3-benzenedimethanethiol may offer unique selectivity in these applications.
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Building Block in Materials Science: Dithiols are common precursors for sulfur-containing polymers and can be used to form self-assembled monolayers on gold surfaces, with applications in nanotechnology and molecular electronics. [2]* Ligands in Coordination Chemistry: The two thiol groups can act as a bidentate ligand to chelate metal ions, forming stable coordination complexes relevant to catalysis and sensor development.
Safety and Handling
Based on SDS information for analogous compounds, 2,4,6-trimethyl-1,3-benzenedimethanethiol should be handled with care. [3][4]
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Hazards:
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Precautionary Measures:
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P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. [4] * P280: Wear protective gloves, protective clothing, and eye/face protection. [4] * Handling: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation and contain the odor.
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Storage: Store in a well-ventilated place. Keep the container tightly closed and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. [4]
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Conclusion
2,4,6-Trimethyl-1,3-benzenedimethanethiol is a specialized aromatic dithiol whose properties are dictated by the interplay between its reactive sulfhydryl groups and the substituted benzene core. While direct experimental data is scarce, a robust profile can be constructed through analysis of structural analogs and fundamental chemical principles. Its predicted properties suggest utility as a sterically hindered building block in materials science, coordination chemistry, and as a specialized reagent in organic synthesis. The synthetic and analytical workflows provided in this guide offer a reliable pathway for researchers to produce and validate this compound for further investigation. As with all thiols, strict adherence to safety protocols is mandatory for its handling.
References
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Verdie, P., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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PubChem. (n.d.). (Benzene-1,2,3,4,5,6-hexayl)hexamethanethiol. National Center for Biotechnology Information. Available at: [Link]
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Afonso, C. A. M., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health (NIH). Available at: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Benzenedimethanethiol (CAS 105-09-9). Available at: [Link]
- Barton, D. H. R., et al. (1997). PREPARATION AND REACTIONS OF 2-tert-BUTYL-1,1,3,3-TETRAMETHYLGUANIDINE: 2,2,6-TRIMETHYLCYCLOHEXEN-1-YL IODIDE. Organic Syntheses.
- Google Patents. (n.d.). Process for the preparation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate.
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